4,6-Bis(4-bromophenyl)pyridin-2(1H)-one
Description
4,6-Bis(4-bromophenyl)pyridin-2(1H)-one (CAS: 397845-49-7) is a pyridinone derivative featuring two para-bromophenyl substituents at the 4- and 6-positions of the heterocyclic core. Its molecular formula is C₁₇H₁₁Br₂NO, with a molecular weight of 397.09 g/mol . The compound’s structure (Figure 1) is characterized by a planar pyridinone ring conjugated with brominated aryl groups, which confer unique electronic and steric properties.
Properties
CAS No. |
397845-49-7 |
|---|---|
Molecular Formula |
C17H11Br2NO |
Molecular Weight |
405.1 g/mol |
IUPAC Name |
4,6-bis(4-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H11Br2NO/c18-14-5-1-11(2-6-14)13-9-16(20-17(21)10-13)12-3-7-15(19)8-4-12/h1-10H,(H,20,21) |
InChI Key |
RBAOEYJFGUCXNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=C2)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=C2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
Pyridin-2(1H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Key analogs include:
- 4-Bromopyridin-2(1H)-one (CAS: 36953-37-4): A simpler analog with a single bromine atom at the 4-position of the pyridinone ring. Molecular weight: 174.00 g/mol .
- 1q (from ): A pyridin-2(1H)-one derivative with an N-phenyl group and a trifluoromethyl substituent, optimized for reduced polar surface area (tPSA) and improved pharmacokinetics (PK) .
- N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS: 60532-42-5): Features a fluorine-substituted phenyl group, influencing metabolic stability as a Pirfenidone metabolite .
- 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone (CAS: 193068-48-3): A pyrimidinone analog with trifluoromethyl groups, highlighting the impact of fluorinated substituents on reactivity and applications .
Table 1: Structural and Physicochemical Comparisons
| Compound | CAS | Molecular Formula | MW (g/mol) | tPSA (Ų) | Log P (Calculated) | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| 4,6-Bis(4-bromophenyl)pyridin-2(1H)-one | 397845-49-7 | C₁₇H₁₁Br₂NO | 397.09 | ~75–85* | ~4.5–5.0* | Not reported |
| 4-Bromopyridin-2(1H)-one | 36953-37-4 | C₅H₄BrNO | 174.00 | 32.86 | 0.62–2.27 | 2.38 |
| 1q (N-phenyl derivative) | Not reported | Not reported | ~300 | 75.5 | Not reported | Not reported |
| N-(4-Fluorophenyl)pyridin-2(1H)-one | 60532-42-5 | C₁₁H₈FNO | 189.19 | ~35–40* | ~2.0–2.5* | Not reported |
*Estimated based on substituent contributions.
Physicochemical Properties
- Polar Surface Area (tPSA): The target compound’s tPSA is likely higher than 4-bromopyridin-2(1H)-one (32.86 Ų) but lower than analogs with polar groups like cyano (e.g., compound 1o: tPSA = 99.3 Ų) . Bromophenyl groups reduce polarity compared to cyanophenyl or nitro substituents.
- Lipophilicity (Log P): The two bromophenyl groups increase Log P (~4.5–5.0 estimated), making the compound more lipophilic than 4-bromopyridin-2(1H)-one (Log P = 0.62–2.27) . This enhances membrane permeability but may reduce aqueous solubility.
- Solubility: 4-Bromopyridin-2(1H)-one exhibits moderate solubility (2.38 mg/mL), while the target compound’s solubility is likely lower due to higher molecular weight and lipophilicity .
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